molecular formula C8H9BrN2 B15226280 3-Allyl-6-bromopyridin-2-amine

3-Allyl-6-bromopyridin-2-amine

Katalognummer: B15226280
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: XEGVQDRKULHWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-6-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of an allyl group and a bromine atom attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-bromopyridin-2-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the pyridine ring. The allyl group can be introduced through subsequent reactions involving allylation reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and allylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-6-bromopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    N-bromosuccinimide: for bromination.

    Sodium tert-butoxide: and for polymerization.

  • Various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while polymerization can produce polyaminopyridines with different linkage patterns.

Wissenschaftliche Forschungsanwendungen

3-Allyl-6-bromopyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Allyl-6-bromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Allyl-6-bromopyridin-2-amine is unique due to the presence of both an allyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H9BrN2

Molekulargewicht

213.07 g/mol

IUPAC-Name

6-bromo-3-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H9BrN2/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2,(H2,10,11)

InChI-Schlüssel

XEGVQDRKULHWLF-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(N=C(C=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.